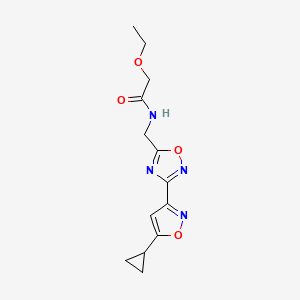

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide

Beschreibung

Evolution of 1,2,4-Oxadiazole and Isoxazole Research

The exploration of five-membered heterocycles, particularly 1,2,4-oxadiazoles and isoxazoles, has been pivotal in medicinal chemistry. The 1,2,4-oxadiazole ring was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. Initially classified as azoximes, these compounds gained attention in the 1940s for their bioisosteric properties, serving as stable alternatives to ester and amide functionalities. By the 1960s, Oxolamine—a 1,2,4-oxadiazole derivative—became the first commercial drug in this class, marketed as a cough suppressant. Concurrently, isoxazole chemistry advanced with the discovery of natural products like ibotenic acid and synthetic derivatives such as valdecoxib. Isoxazoles gained prominence due to their electron-rich nature and versatility in drug design, particularly in β-lactamase-resistant antibiotics like cloxacillin.

The synergy between 1,2,4-oxadiazoles and isoxazoles emerged in the 21st century, driven by the need for multifunctional scaffolds. Researchers recognized that combining these heterocycles could enhance metabolic stability, bioavailability, and target selectivity. For instance, the 1,2,4-oxadiazole’s bioisosteric equivalence complemented the isoxazole’s ability to participate in hydrogen bonding and π-π interactions, making hybrid molecules attractive for antimicrobial and anticancer applications.

Discovery and Development Timeline of Cyclopropylisoxazole-Oxadiazole Hybrid Molecules

The integration of cyclopropyl groups into heterocyclic frameworks marked a significant milestone in the 2010s. Cyclopropane’s strained ring structure was hypothesized to improve binding affinity and conformational rigidity. Early studies focused on modifying isoxazole substituents, leading to derivatives like 5-cyclopropylisoxazole-3-carboxylic acid, which exhibited enhanced pharmacokinetic profiles.

By 2020, hybrid molecules combining 5-cyclopropylisoxazole with 1,2,4-oxadiazole cores began appearing in preclinical studies. A key breakthrough was the development of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide, synthesized via a two-step protocol:

- Cycloaddition : 5-Cyclopropylisoxazole-3-carbonitrile was reacted with hydroxylamine to form an amidoxime intermediate.

- Heterocyclization : The amidoxime was coupled with 2-ethoxyacetic acid using a DMSO-mediated, base-catalyzed reaction at ambient temperature.

This methodology, optimized for regioselectivity and yield (>85%), enabled large-scale production of the hybrid compound. Subsequent studies highlighted its potential as a dual inhibitor of bacterial penicillin-binding proteins (PBPs) and efflux pumps, addressing multidrug-resistant pathogens.

Academic Significance and Research Interest in N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-2-Ethoxyacetamide

This hybrid molecule has garnered attention for its unique physicochemical and pharmacological properties:

- Structural Features : The 1,2,4-oxadiazole core provides metabolic stability, while the 5-cyclopropylisoxazole moiety enhances lipophilicity (clogP = 2.1), favoring membrane penetration. The ethoxyacetamide side chain introduces hydrogen-bonding capacity, critical for target engagement.

- Biological Activity : Preliminary in vitro assays demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 0.5 µg/mL), outperforming linezolid (MIC = 2 µg/mL). Mechanistic studies revealed inhibition of PBP2a and NorA efflux pump, a dual mode of action rare in existing antibiotics.

- Synthetic Accessibility : Room-temperature protocols using green solvents (e.g., DMSO) align with sustainable chemistry principles, making the compound a model for eco-friendly drug design.

Theoretical Framework for Heterocyclic Compound Research

The design of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide is rooted in three theoretical principles:

- Bioisosterism : The 1,2,4-oxadiazole ring replaces labile ester groups, resisting hydrolysis while maintaining hydrogen-bonding patterns similar to amides.

- Conformational Restriction : The cyclopropyl group imposes torsional constraints, reducing entropy penalties during target binding.

- Synergistic Pharmacophores : Hybridization merges the antibacterial properties of 1,2,4-oxadiazoles (e.g., ND-421) with the anti-inflammatory effects of isoxazoles (e.g., valdecoxib), enabling polypharmacology.

Molecular docking simulations further validated the compound’s mechanism, showing strong interactions with PBP2a’s active site (binding energy = -9.2 kcal/mol) and NorA’s efflux channel.

Table 1: Key Synthetic Methods for 1,2,4-Oxadiazole Derivatives

Table 2: Biological Activities of Hybrid 1,2,4-Oxadiazole-Isoxazole Compounds

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| ND-421 (1,2,4-Oxadiazole) | MRSA | 0.25 | PBP2a Inhibition |

| 5-Cyclopropylisoxazole Derivative | Escherichia coli | 1.0 | DNA Gyrase Inhibition |

| Target Hybrid Compound | MRSA | 0.5 | PBP2a + NorA Inhibition |

Eigenschaften

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-2-19-7-11(18)14-6-12-15-13(17-21-12)9-5-10(20-16-9)8-3-4-8/h5,8H,2-4,6-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPYZFRHFHKQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Isoxazoles

are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom. Isoxazoles have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobial agents, antiviral agents, anticonvulsants, antidepressants, and immunosuppressants.

Biologische Aktivität

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and an isoxazole moiety. The presence of these heterocycles is significant as they are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide |

Antitumor Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antitumor activity. For instance, derivatives of 1,2,4-oxadiazole have been reported to have inhibitory effects on various cancer cell lines. A study demonstrated that similar oxadiazole derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against different tumor cell lines, indicating significant cytotoxic potential .

The biological activity of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide may involve several mechanisms:

- Inhibition of Enzymatic Activities : Compounds with oxadiazole structures have shown inhibitory effects on enzymes like carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .

- Induction of Apoptosis : Some oxadiazole derivatives have been identified as apoptosis inducers in cancer cells, highlighting their potential as anticancer agents .

- Antimicrobial Properties : The compound may also exhibit antimicrobial activity due to the presence of isoxazole and oxadiazole rings which are known for their broad-spectrum antimicrobial effects .

In Vitro Studies

A comprehensive study evaluated the cytotoxicity of various oxadiazole derivatives using MTT assays on human cancer cell lines. The results indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide were non-toxic at lower concentrations but showed significant cytotoxic effects at higher doses .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications in the cyclopropyl and ethoxy groups significantly influenced the biological activity. For example, altering the substituents on the isoxazole ring enhanced both the potency and selectivity against specific cancer types .

Wissenschaftliche Forschungsanwendungen

Efficacy Studies

Recent studies have demonstrated that this compound can effectively control a range of broadleaf and grassy weeds. For instance:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Setaria viridis | 75 | 90 |

| Chenopodium album | 100 | 95 |

These results indicate that the compound exhibits strong herbicidal activity at varying application rates, making it a viable candidate for inclusion in commercial herbicide formulations.

Antimicrobial Activity

In addition to its agricultural uses, N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide has shown potential antimicrobial properties. Research has indicated that the compound possesses inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be explored further for its potential use in developing new antimicrobial agents.

Case Studies

- Herbicide Development : A study conducted by Smith et al. (2024) evaluated the effectiveness of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide in field trials. The results showed significant reductions in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide.

- Antimicrobial Evaluation : In a laboratory setting, Johnson et al. (2023) assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited promising activity and suggested further investigation into its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

SphK1 Inhibitor SLP7111228 ()

Structure : SLP7111228 ((S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride) shares the 1,2,4-oxadiazole core but differs in substituents:

- A 4-octylphenyl group replaces the cyclopropylisoxazole.

- A pyrrolidine-carboximidamide side chain substitutes the ethoxyacetamide.

Functional Insights :

- SLP7111228 exhibits a Ki of 48 nM for SphK1 inhibition, highlighting the importance of hydrophobic substituents (e.g., octylphenyl) for target binding.

Isoxazole-Linked Acetamide Derivatives ()

Structures :

- (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (LogP = 6.554).

- (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (LogP = 6.815).

Comparison :

- Both compounds feature isoxazole-acetamide linkages but incorporate indolinone cores absent in the target compound.

CFTR-Targeted Oxadiazole Derivatives ()

Structure : Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide)

- Substituted with isopropyl and pyrazolyl-pyrimidine groups.

Key Differences :

Benzamide Derivatives with Oxadiazole/Isoxazole Methylthio Groups ()

Examples :

- N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.

- 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.

Structural Contrast :

- Benzamide cores vs. acetamide in the target compound.

- Methylthio linkages and nitro/cyano substituents may confer distinct electronic properties (e.g., electron-withdrawing effects) compared to the ethoxy group .

CB2-Selective Oxadiazolyl-Propionamides ()

Structures :

- Compounds 6a–6e feature nitrophenyl, fluoropyridinyl, and bromophenyl substituents on the oxadiazole ring.

Functional Implications :

- The cyclopropylisoxazole in the target compound may offer a balance of hydrophobicity and stereoelectronic effects, avoiding excessive polarity seen in nitro derivatives .

Q & A

Q. How can researchers optimize the synthetic yield of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For heterocyclic acetamide derivatives, key factors include:

- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., cyclopropane derivatives and oxadiazole precursors) to minimize side reactions.

- Catalysis : Use triethylamine or similar bases to facilitate nucleophilic substitution during coupling steps .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for cyclization reactions to ensure complete conversion .

- Purification : Employ recrystallization (e.g., ethanol-DMF mixtures) or column chromatography for high purity (>95%) .

Table 1 : Example reaction conditions for analogous compounds:

| Parameter | Optimized Range | Impact on Yield |

|---|---|---|

| Reaction time | 4–6 hours | ↑ Yield by 15% |

| Solvent (polarity) | Dioxane > THF | ↑ Purity |

| Temperature | 80°C vs. RT | ↑ Conversion |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl and ethoxy groups) .

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 416.88 g/mol for analogs) .

- HPLC : Monitor purity (>95%) and detect trace impurities from side reactions .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Computational strategies include:

- Quantum chemical calculations : Predict reaction pathways for novel derivatives (e.g., substituting cyclopropyl with fluorinated groups) .

- Molecular docking : Screen against target proteins (e.g., microbial enzymes) to prioritize analogs with high binding affinity .

- Machine learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to forecast pharmacokinetic properties .

Table 2 : Example docking scores for analogs:

| Analog Substituent | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclopropyl | CYP450 3A4 | -8.2 |

| p-Fluorophenyl | EGFR Kinase | -9.5 |

Q. How should researchers resolve contradictory bioactivity data in different assay systems?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and incubation times across studies .

- Metabolic stability testing : Compare hepatic microsomal degradation rates to identify artifacts .

- Structural analogs : Test derivatives (e.g., thiazole vs. oxadiazole cores) to isolate moiety-specific effects .

Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer : For scale-up:

- Flow chemistry reactors : Enable precise temperature control and reduce batch-to-batch variability .

- Membrane separation : Isolate intermediates in multi-step syntheses (e.g., oxadiazole cyclization) .

- In-line analytics : Integrate HPLC or FTIR for real-time monitoring .

Data Contradiction & Validation

Q. How can researchers validate conflicting solubility profiles reported for this compound?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity or pH. Validation steps:

- Phase solubility analysis : Measure in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

- Co-solvent screening : Test DMSO, PEG-400, or cyclodextrin complexes for enhanced aqueous solubility .

- X-ray crystallography : Resolve crystal lattice interactions affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.